molecular formula C15H22N2O3S B3899092 3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide

3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide

Cat. No. B3899092
M. Wt: 310.4 g/mol
InChI Key: OVOJRFJDUFMKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide, also known as AMTB, is a synthetic compound that has been widely used in scientific research. AMTB is a small molecule that can selectively inhibit the transient receptor potential melastatin 8 (TRPM8) channel, which is a member of the transient receptor potential (TRP) family of ion channels. TRPM8 is a cold- and menthol-sensitive channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. The inhibition of TRPM8 by AMTB has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Mechanism of Action

3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide selectively inhibits TRPM8 channels by binding to a specific site on the channel protein. TRPM8 channels are activated by cold temperatures and menthol, which cause the channel to open and allow the influx of calcium ions into the cell. This compound blocks this influx of calcium ions by binding to the channel and preventing it from opening.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce cold-induced pain and hypersensitivity in animal models. In addition, this compound has been shown to inhibit the growth and proliferation of prostate cancer cells. Furthermore, this compound has been shown to improve bladder function in animal models of bladder dysfunction.

Advantages and Limitations for Lab Experiments

3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide has several advantages as a tool for scientific research. First, it is a small molecule that can selectively inhibit TRPM8 channels without affecting other ion channels. Second, it is relatively easy to synthesize and purify. Third, it has been extensively studied and characterized in various experimental systems. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be effective in all experimental systems, and its effects may be influenced by various factors, such as temperature and pH.

Future Directions

There are several future directions for the use of 3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide in scientific research. First, it could be used to investigate the role of TRPM8 channels in other diseases, such as diabetes and obesity. Second, it could be used to develop new therapeutic agents for pain and inflammation. Third, it could be used to study the molecular mechanisms of TRPM8 channel regulation and function. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to the development of new treatments for various diseases.

Scientific Research Applications

3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide has been widely used in scientific research to study the physiological and pathological roles of TRPM8 channels. For example, this compound has been used to investigate the role of TRPM8 in cold-induced pain and hypersensitivity. In addition, this compound has been used to study the role of TRPM8 in prostate cancer and bladder dysfunction. Furthermore, this compound has been used as a tool to investigate the molecular mechanisms of TRPM8 channel activation and inhibition.

properties

IUPAC Name

3-acetamido-N-(2-hydroxyethyl)-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(19)16-8-7-15(20)17(9-10-18)11-13-3-5-14(21-2)6-4-13/h3-6,18H,7-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOJRFJDUFMKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N(CCO)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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